Home > Products > Screening Compounds P53616 > N-Propylnorapomorphine
N-Propylnorapomorphine - 18426-20-5

N-Propylnorapomorphine

Catalog Number: EVT-437433
CAS Number: 18426-20-5
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(8R)-7-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-13,14-diol is an aporphine alkaloid.
Overview

N-Propylnorapomorphine is a chemical compound recognized for its selectivity as a dopamine D2 receptor agonist. This compound is significant in neuroscience due to its potential applications in studying dopamine receptor dynamics and its implications in various neurological disorders. N-Propylnorapomorphine is derived from norapomorphine, which is itself a derivative of apomorphine, a well-known dopamine agonist. Understanding the properties and behaviors of N-Propylnorapomorphine can provide insights into dopaminergic signaling and its therapeutic possibilities.

Source and Classification

N-Propylnorapomorphine belongs to the class of compounds known as aporphines, which are characterized by their complex bicyclic structure. It is classified as a selective dopamine D2 receptor agonist, making it valuable for research in pharmacology and neuroscience. The compound has been synthesized for various studies aimed at understanding its binding affinity and functional activity at dopamine receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Propylnorapomorphine has been explored through several methods, often focusing on modifying existing compounds to enhance selectivity and potency. One notable method involves the transformation of thebaine into 6-fluoro-6-demethoxythebaine, followed by N-demethylation and N-alkylation processes. This sequence leads to the formation of the desired apocodeine derivative, which can then be further modified to yield N-Propylnorapomorphine .

Another approach includes the use of radiolabeling techniques for imaging studies. For instance, one-pot synthesis methods have been developed using [11C]propionyl chloride in reactions with norapomorphine, followed by reductions to create radiolabeled versions of N-Propylnorapomorphine for positron emission tomography (PET) studies .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-Propylnorapomorphine can be described by its complex bicyclic framework, typical of aporphines. The compound's structural formula includes multiple hydroxyl groups and an alkyl chain that contributes to its activity at dopamine receptors. The specific stereochemistry of N-Propylnorapomorphine is crucial for its binding affinity and pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

N-Propylnorapomorphine undergoes various chemical reactions that can affect its activity and stability. Key reactions include:

  • Alkylation: The introduction of propyl groups enhances the compound's affinity for dopamine receptors.
  • Demethylation: This reaction modifies the electronic properties of the molecule, influencing its interaction with biological targets.
  • Fluorination: The addition of fluorine atoms can improve metabolic stability and alter receptor binding dynamics.

These reactions are typically performed under controlled conditions to optimize yield and purity .

Mechanism of Action

Process and Data

N-Propylnorapomorphine acts primarily as an agonist at dopamine D2 receptors. Its mechanism involves binding to these receptors, mimicking the action of endogenous dopamine. This binding can lead to various downstream effects, including modulation of neurotransmitter release and alterations in neuronal excitability.

Studies have shown that N-Propylnorapomorphine exhibits a high binding affinity for D2 receptors, which is critical for its efficacy in both therapeutic applications and research settings . Quantitative analyses using PET imaging have provided insights into its pharmacokinetics and receptor occupancy in vivo, highlighting its potential for studying dopaminergic function in humans .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Propylnorapomorphine displays several important physical and chemical properties:

  • Molecular Weight: Approximately 295 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to light and moisture; requires careful handling during storage.

These properties influence how N-Propylnorapomorphine is used in laboratory settings, particularly concerning formulation for biological assays or imaging studies .

Applications

Scientific Uses

N-Propylnorapomorphine has several applications in scientific research:

  • Dopamine Research: It serves as a tool for studying dopamine receptor dynamics, particularly in understanding conditions like Parkinson's disease and schizophrenia.
  • Imaging Studies: The radiolabeled forms of N-Propylnorapomorphine are utilized in PET imaging to visualize dopamine receptor distribution and activity in living subjects.
  • Pharmacological Studies: Its selective action on D2 receptors makes it a candidate for exploring new therapeutic strategies targeting dopaminergic pathways.
Chemical Characterization of N-Propylnorapomorphine

Molecular Structure and Isomeric Configuration

N-Propylnorapomorphine (NPA), chemically designated as (6aS)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol, belongs to the aporphine class of alkaloids. Its molecular framework consists of a tetracyclic structure featuring a dibenzoquinoline core with phenolic hydroxyl groups at positions C10 and C11, essential for dopamine receptor interactions [1] [7]. The absolute configuration at the 6a chiral center is S, conferring stereoselective affinity for dopamine receptors. This stereochemistry is critical, as the R enantiomer exhibits markedly reduced dopaminergic activity. The N-propyl substituent replaces the N-methyl group of apomorphine, enhancing dopamine D₂ receptor selectivity and binding affinity [6] [9]. The molecular formula is C₁₉H₂₁NO₂, with a molar mass of 295.38 g/mol [1] [7].

Table 1: Atomic Composition and Stereochemical Features of N-Propylnorapomorphine

FeatureDescription
Molecular FormulaC₁₉H₂₁NO₂
Molar Mass295.38 g/mol
Chiral Centers6a (S-configuration)
Key Functional GroupsPhenolic hydroxyls (C10, C11), tertiary amine (N6), tetracyclic aporphine core
Canonical SMILESCCCN1CCC2=CC=CC3=C2C1CC4=C3C(=C(C=C4)O)O
InChI KeyBTGAJCKRXPNBFI-UHFFFAOYSA-N

Physicochemical Properties: Density, Boiling Point, and Solubility

NPA exhibits a density of 1.2 g/cm³ and a boiling point range of 446–536°C, reflecting its polycyclic aromatic structure [1]. The compound possesses a topological polar surface area of 43.7 Ų, indicative of moderate polarity. It contains two hydrogen bond donors (phenolic OH groups) and one hydrogen bond acceptor (tertiary amine), contributing to its solubility profile [7]. Experimental data suggest limited aqueous solubility due to hydrophobic aromatic domains, though the phenolic groups permit solubility in polar organic solvents (e.g., dimethyl sulfoxide or ethanol). The octanol-water partition coefficient (XLogP) is 3.64, signifying moderate lipophilicity, which facilitates blood-brain barrier penetration [7] [9].

Table 2: Experimental Physicochemical Parameters of N-Propylnorapomorphine

PropertyValueMethod/Notes
Density1.2 g/cm³Predicted/experimental
Boiling Point446–536°CRange due to decomposition
LogP (XLogP)3.64Computed partition coefficient
Hydrogen Bond Donors2Phenolic hydroxyl groups
Hydrogen Bond Acceptors1Tertiary amine nitrogen
Rotatable Bonds2N-propyl chain flexibility
Polar Surface Area43.7 ŲTopological calculation

Synthetic Pathways and Derivatives

Prodrug Synthesis: (-)-10,11-Methylenedioxy-NPA

To overcome first-pass metabolism and enhance oral bioavailability, the prodrug (-)-10,11-methylenedioxy-N-propylnoraporphine was developed. This derivative replaces the C10 and C11 phenolic hydroxyls with a methylenedioxy bridge, reducing oxidative metabolism and improving metabolic stability [5] [9]. Synthesis involves electrophilic substitution on norapomorphine using dibromomethane under basic conditions, followed by N-alkylation with propyl bromide. The methylenedioxy group remains stable in systemic circulation but undergoes enzymatic cleavage by esterases in the central nervous system, releasing active NPA. This modification prolongs the compound’s in vivo half-life and enables sustained dopaminergic effects, making it suitable for chronic neurological applications [5] [9].

Table 3: Comparative Properties of NPA and Its Methylenedioxy Prodrug

PropertyN-Propylnorapomorphine10,11-Methylenedioxy Prodrug
BioavailabilityLow (extensive first-pass)High (protected from metabolism)
Key ModificationNoneMethylenedioxy bridge at C10-C11
Metabolic StabilityLowHigh
Therapeutic DurationShortProlonged

Radiolabeled Derivatives: [¹¹C]NPA for PET Imaging

Carbon-11-labeled NPA ((-)-N-[¹¹C]Propylnorapomorphine) serves as a positron emission tomography (PET) tracer for quantifying high-affinity dopamine D₂/D₃ receptors in vivo. Its synthesis involves a two-step process: [2] [3]

  • Radiolabeling: Reaction of norapomorphine with [¹¹C]propionyl chloride (synthesized from [¹¹C]CO₂ and ethylmagnesium bromide) yields an intermediate amide.
  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to the tertiary amine, producing [¹¹C]NPA.This method achieves a radiochemical yield of 2.5–16% (end-of-synthesis) and specific activity of 1,700–5,200 mCi/μmol within 60 minutes [2] [3] [8].

PET Imaging Applications:

  • Receptor Specificity: In baboon studies, [¹¹C]NPA exhibits striatal-to-cerebellum uptake ratios of 2.86 ± 0.15 at 45 minutes post-injection, the highest reported for D₂ agonist tracers. This binding is displaceable by haloperidol (ratio reduction to 1.29), confirming D₂ specificity [2] [3].
  • High-Affinity State Selectivity: [¹¹C]NPA binds preferentially to the high-affinity state (D₂ˢʰⁱᵍʰ) of dopamine receptors, with an in vivo dissociation constant (Kd) of 0.16 nM. This state represents ∼71% of striatal D₂ receptors, enabling detection of endogenous dopamine fluctuations [3] [8].
  • Comparative Advantage: Unlike antagonist tracers (e.g., [¹¹C]raclopride), [¹¹C]NPA shows 42% greater sensitivity to amphetamine-induced dopamine release due to agonist-specific competition at D₂ʰⁱᵍʰ sites [3].

Radiotracer Comparison:Despite efforts to develop alternatives like 2-chloro-[¹¹C]NPA, the parent [¹¹C]NPA remains superior due to higher striatal uptake (standardized uptake value = 1.37 vs. 0.72 for 2-chloro derivative) and optimal kinetics [8].

Properties

CAS Number

18426-20-5

Product Name

N-Propylnorapomorphine

IUPAC Name

(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1

InChI Key

BTGAJCKRXPNBFI-OAHLLOKOSA-N

SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Synonyms

(11C)MNPA
6-propylnorapomorphine
N-n-propylnorapomorphine
N-n-propylnorapomorphine, (+-)-isomer
N-n-propylnorapomorphine, (R)-isomer
N-n-propylnorapomorphine, hydrochloride, (+-)-isomer
N-n-propylnorapomorphine, hydrochloride, (R)-isomer
N-n-propylnorapomorphine, hydroiodide, (+-)-isomer
n-propylapomorphine
N-propylnorapomorphine
propyl-norapomorphine

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.